molecular formula C25H25NO5 B4010923 N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B4010923
M. Wt: 419.5 g/mol
InChI Key: LOGMRDGEYQXIGR-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide belongs to a class of organic compounds that have been explored for their various biological activities and chemical properties. Compounds with a similar structural motif often exhibit interesting chemical reactions and physical properties due to their complex molecular structures.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions, acylation reactions, or the reaction of different aromatic precursors to introduce various functional groups, which could be indicative of the methods used for synthesizing N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide. For instance, the synthesis of similar benzamide derivatives has been reported through cyclization of benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray crystallography, NMR (both 1H and 13C), and elemental analysis. These studies reveal the presence of intricate molecular interactions, such as hydrogen bonds and π-π interactions, which are crucial for the stability and reactivity of the compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of benzamide derivatives often includes interactions like C–H···π interactions, which play a significant role in the molecular packing and stability of these compounds. Such interactions can be crucial for the reactivity and potential applications of N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide (Saeed & Simpson, 2012).

Physical Properties Analysis

Physical properties like solubility, crystallinity, and thermal stability are influenced by the molecular structure. For instance, compounds with similar structures have shown varying degrees of solubility in organic solvents and different thermal stability profiles, which are important for their practical applications (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming various derivatives, are influenced by the functional groups present in the compound. Research on similar compounds has explored their reactivity, leading to a range of derivatives with potential biological activities (Romagnoli et al., 2014).

properties

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-15-9-10-18(11-16(15)2)23(27)17-7-6-8-20(12-17)26-25(28)19-13-21(29-3)24(31-5)22(14-19)30-4/h6-14H,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGMRDGEYQXIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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